3-(Azidomethyl)-1,4-dimethylpyrazole
Description
Properties
IUPAC Name |
3-(azidomethyl)-1,4-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5/c1-5-4-11(2)9-6(5)3-8-10-7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAMTHFWEWFAHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1CN=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Azidomethyl 1,4 Dimethylpyrazole
Strategic Approaches to the 1,4-Dimethylpyrazole (B91193) Core Synthesis
The foundational step in the synthesis of 3-(azidomethyl)-1,4-dimethylpyrazole is the construction of the 1,4-dimethylpyrazole core. This process involves the formation of the pyrazole (B372694) ring itself, followed by controlled methylation to achieve the desired substitution pattern.
Cyclization Reactions for Pyrazole Ring Formation
The most classical and widely employed method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.netslideshare.net In the context of synthesizing the precursor for 1,4-dimethyl-3-methylpyrazole, a suitable starting 1,3-dicarbonyl would be pentane-2,4-dione (acetylacetone). The reaction with methylhydrazine would theoretically yield a mixture of 1,3,5-trimethylpyrazole (B15565) and 1,4,5-trimethylpyrazole. However, to achieve the specific 1,4-dimethyl-3-methyl substitution pattern, a more controlled approach is necessary.
One such strategy involves the use of a non-symmetrical 1,3-dicarbonyl compound where one of the carbonyl groups is more reactive towards the initial nucleophilic attack by methylhydrazine. For instance, the reaction of 3-methyl-2,4-pentanedione (B1204033) with methylhydrazine can, in principle, lead to the desired pyrazole core. The regioselectivity of this cyclization is a critical factor and is often influenced by the reaction conditions, such as pH and solvent, as well as the steric and electronic nature of the substituents on the dicarbonyl compound. nih.gov
Another approach involves a multi-component reaction, which can offer a more streamlined synthesis. For example, a one-pot reaction of an enolate with an acyl chloride can generate a 1,3-diketone in situ, which then reacts with methylhydrazine to form the pyrazole ring. orgsyn.org
| Starting Materials | Reaction Type | Key Features |
| 1,3-Dicarbonyl Compound + Methylhydrazine | Knorr Pyrazole Synthesis | Well-established, potential for regioisomeric mixtures. researchgate.netslideshare.net |
| Enolate + Acyl Chloride + Methylhydrazine | One-Pot Multicomponent Reaction | In situ generation of the 1,3-dicarbonyl intermediate. orgsyn.org |
Regioselective Methylation Strategies on the Pyrazole Core
Once a 3-methylpyrazole (B28129) or a 4-methyl-3-substituted pyrazole precursor is obtained, regioselective methylation is required to introduce the methyl groups at the N1 and C4 positions. The direct methylation of a pyrazole ring can lead to a mixture of N1 and N2 alkylated products, making regiocontrol a significant challenge.
Several strategies have been developed to address this. One approach involves the use of sterically bulky methylating agents or the presence of directing groups on the pyrazole ring that favor methylation at a specific nitrogen atom. For instance, the methylation of 3-methylpyrazole with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base can produce a mixture of 1,3-dimethylpyrazole (B29720) and 1,5-dimethylpyrazole. To favor the 1,4-dimethyl isomer, a precursor with a pre-installed methyl group at the 4-position is preferable.
A patent describes a process for the synthesis of 1,4-disubstituted pyrazoles by reacting a monosubstituted hydrazine with the reaction product of an acetal (B89532) and an N-substituted halomethyliminium salt. acsgcipr.org This method could potentially be adapted for the synthesis of 1,4-dimethylpyrazole derivatives.
| Precursor | Reagent | Desired Product | Key Challenge |
| 3-Methylpyrazole | Methyl Iodide / Base | 1,3-Dimethylpyrazole & 1,5-Dimethylpyrazole | Achieving N1 selectivity |
| 4-Methyl-3-substituted pyrazole | Methylating Agent | 1,4-Dimethyl-3-substituted pyrazole | Regioselective N-methylation |
Methods for Azidomethyl Group Introduction at the C3 Position
With the 1,4-dimethyl-3-methylpyrazole core in hand, the next critical stage is the introduction of the azidomethyl group at the C3 position. This is typically achieved through a two-step sequence involving the halogenation of the C3-methyl group followed by nucleophilic substitution with an azide (B81097) source.
Functionalization of Precursor Molecules via Halogenation
The selective halogenation of the methyl group at the C3 position, without affecting the pyrazole ring or the other methyl groups, is a key transformation. Free-radical halogenation is a common method for the side-chain halogenation of alkyl-substituted aromatic and heteroaromatic compounds. pearson.com
N-Bromosuccinimide (NBS) is a widely used reagent for allylic and benzylic brominations, which proceed via a free-radical mechanism. researchgate.net In the case of 3-methyl-1,4-dimethylpyrazole, the methyl group at the C3 position is analogous to a benzylic position due to its attachment to the aromatic pyrazole ring. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux or photochemical conditions. This would lead to the formation of 3-(bromomethyl)-1,4-dimethylpyrazole.
| Substrate | Reagent | Product | Reaction Type |
| 1,4-Dimethyl-3-methylpyrazole | N-Bromosuccinimide (NBS), Radical Initiator | 3-(Bromomethyl)-1,4-dimethylpyrazole | Free-Radical Side-Chain Halogenation |
Nucleophilic Azidation Pathways from Halogenated Intermediates
The final step in the synthesis of this compound involves the nucleophilic substitution of the halogen in the 3-(halomethyl) intermediate with an azide anion. Sodium azide (NaN₃) is the most common source of the azide nucleophile.
This Sₙ2 reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the displacement of the halide. The reactivity of the halogenated intermediate follows the order I > Br > Cl. Therefore, 3-(bromomethyl)-1,4-dimethylpyrazole would be a more reactive substrate than its chloro-analogue.
To enhance the reaction rate and yield, especially with less reactive chlorides, phase-transfer catalysis can be employed. acsgcipr.orgnih.govphasetransfer.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the azide anion from the aqueous or solid phase to the organic phase where the halogenated pyrazole is dissolved.
| Substrate | Reagent | Product | Key Conditions |
| 3-(Bromomethyl)-1,4-dimethylpyrazole | Sodium Azide (NaN₃) | This compound | Polar aprotic solvent (e.g., DMF) |
| 3-(Chloromethyl)-1,4-dimethylpyrazole | Sodium Azide (NaN₃), Phase-Transfer Catalyst | This compound | Biphasic system with a phase-transfer catalyst |
Catalytic Protocols in Synthesis
Catalysis plays a crucial role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions. In the synthesis of this compound, catalytic methods can be applied at various stages.
In the formation of the pyrazole core, acid or base catalysis is inherent to the Knorr synthesis. slideshare.net Lewis acids can also be employed to promote the cyclocondensation reaction.
For the halogenation step, while often initiated by light or thermal radical initiators, certain catalysts can promote more selective side-chain halogenation.
The nucleophilic azidation step can be significantly enhanced by the use of phase-transfer catalysts, as mentioned previously. These catalysts operate by bringing the reactants together across the interface of immiscible phases, thereby increasing the reaction rate. acsgcipr.orgnih.govphasetransfer.com
Furthermore, transition-metal catalysis is a powerful tool for the functionalization of heterocyclic compounds. orgsyn.orgresearchgate.net While not directly applied in the described core synthesis of this compound, catalytic C-H activation strategies could offer alternative routes for the direct introduction of functional groups onto the pyrazole ring or the methyl substituent, potentially shortening the synthetic sequence in future developments. researchgate.net
| Synthetic Step | Type of Catalysis | Catalyst Example | Role of Catalyst |
| Pyrazole Ring Formation | Acid/Base Catalysis | Acetic Acid/Sodium Hydroxide | Promotes condensation and cyclization. |
| Nucleophilic Azidation | Phase-Transfer Catalysis | Tetrabutylammonium Bromide | Facilitates transfer of azide anion to the organic phase. |
| Potential Future Methods | Transition-Metal Catalysis | Palladium or Rhodium complexes | C-H activation for direct functionalization. |
Transition Metal-Catalyzed Functionalization Reactions
Transition metal catalysis represents a powerful tool for the direct functionalization of C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.netnih.gov The synthesis of This compound via this approach would likely proceed through an initial C-H activation of the more accessible 1,4-dimethylpyrazole core, followed by conversion of the introduced functional group.
A plausible synthetic route involves a two-stage process:
C-H Functionalization : The C5 position of the pyrazole ring is generally the most acidic and reactive towards deprotonation-metalation, while the C3 position can also be targeted. researchgate.net A transition-metal catalyst, such as palladium (Pd), rhodium (Rh), or iridium (Ir), could be employed to install a functional group handle at the C3 position of 1,4-dimethylpyrazole . While direct C-H azidomethylation is not a standard transformation, C-H carboxylation or formylation provides a viable entry point. For instance, a palladium-catalyzed C-H carbonylation could introduce a carboxylate group, which serves as a precursor to the required hydroxymethyl moiety. rsc.org
Functional Group Interconversion : The resulting 1,4-dimethyl-1H-pyrazole-3-carboxylic acid can be reduced to the corresponding alcohol, (1,4-dimethyl-1H-pyrazol-3-yl)methanol , using standard reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol is a critical intermediate that can be converted to a good leaving group. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield 3-(chloromethyl)-1,4-dimethylpyrazole or its bromo-analogue. The final step is a nucleophilic substitution reaction where the halide is displaced by an azide anion, typically by reacting the halomethyl intermediate with sodium azide (NaN₃) in a polar aprotic solvent like DMF to yield the target compound.
The table below summarizes representative transition metal-catalyzed C-H functionalization reactions applicable to pyrazole and other azole cores, illustrating the versatility of this strategy.
| Catalyst System | Substrate | Reagent | Functional Group Introduced | Ref. |
| Pd(OAc)₂ / Norbornene | 1-Arylpyrazole | Aryl Halide | Aryl | researchgate.net |
| [RhCp*Cl₂]₂ / AgSbF₆ | N-Arylpyrazole | Alkene | Alkenyl | nih.gov |
| [Ir(cod)Cl]₂ / dtbpy | N-H Pyrazole | Alkene | Alkyl | nih.gov |
| Pd(OAc)₂ / L-isoleucine | 1-Aryl-1H-pyrazole | Ac₂O | Acetoxy | researchgate.net |
This table showcases general methodologies for pyrazole functionalization that underpin the proposed synthetic strategy.
Organocatalytic Approaches for Targeted Synthesis
Organocatalysis has emerged as a powerful paradigm in organic synthesis, utilizing small, metal-free organic molecules to catalyze reactions with high efficiency and selectivity. mit.edu While direct organocatalytic functionalization of the pyrazole C-H bond is less common than transition metal-catalyzed methods, organocatalysts can be strategically employed in the construction of key pyrazole precursors.
A targeted synthesis of This compound using an organocatalytic approach would focus on the stereoselective and efficient formation of a substituted 1,3-dicarbonyl compound, which can then be cyclized to form the desired pyrazole ring.
A hypothetical pathway could involve:
Organocatalytic Precursor Synthesis : A chiral amine catalyst, such as a proline derivative, could catalyze a Michael addition reaction between a simple ketone and an α,β-unsaturated aldehyde. This would create a functionalized 1,5-dicarbonyl compound. Subsequent manipulation of this product could lead to a suitably substituted 1,3-dicarbonyl precursor, such as 4-azido-2-methyl-3-oxobutanal .
Pyrazole Ring Formation : The synthesized dicarbonyl precursor would then undergo a classical Knorr-type condensation reaction with methylhydrazine . The regioselectivity of this cyclization is crucial for obtaining the desired 1,4-dimethyl substitution pattern. The reaction of 4-azido-2-methyl-3-oxobutanal with methylhydrazine would, in principle, directly yield This compound .
This strategy leverages the power of organocatalysis to build complex acyclic precursors that already contain the necessary functionalities for direct conversion into the final heterocyclic target.
The following table lists examples of common organocatalysts and the types of transformations they facilitate, which are fundamental to the synthesis of complex molecular precursors.
| Organocatalyst Type | Example Catalyst | Typical Transformation | Ref. |
| Chiral Amines | Proline | Aldol, Mannich, Michael Reactions | mit.edu |
| Thioureas | Takemoto's Catalyst | Michael Addition, Aza-Henry Reaction | sigmaaldrich.com |
| Phosphoric Acids | TRIP | Asymmetric Arylation, Cycloadditions | mit.edu |
| N-Heterocyclic Carbenes (NHCs) | Thiazolium salts | Benzoin Condensation, Stetter Reaction | mit.edu |
This table provides examples of organocatalyst classes and their applications in building blocks for heterocyclic synthesis.
Multicomponent Reaction Strategies for Direct Synthesis of the Functionalized Pyrazole
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. nih.govbeilstein-journals.org This approach is particularly well-suited for the synthesis of substituted pyrazoles.
A direct one-pot synthesis of This compound via an MCR is challenging due to the reactive nature of the azido (B1232118) group. A more practical and robust strategy involves a multicomponent synthesis of a stable pyrazole intermediate, which is then converted to the target molecule in subsequent steps.
A highly effective MCR-based approach is as follows:
One-Pot Pyrazole Synthesis : The synthesis begins with a Knorr-type pyrazole condensation, which is a two-component reaction but forms the basis of many pyrazole-forming MCRs. beilstein-journals.orgnih.gov The reaction between methylhydrazine and a β-ketoester, specifically ethyl 2-methyl-3-oxobutanoate , yields ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate . This reaction is often high-yielding and regioselective.
Post-MCR Functional Group Conversion : The ester intermediate is a stable and versatile handle for further elaboration.
Reduction : The ester is reduced to the primary alcohol, (1,4-dimethyl-1H-pyrazol-3-yl)methanol , using a strong reducing agent like LiAlH₄.
Halogenation : The alcohol is then converted into 3-(chloromethyl)-1,4-dimethylpyrazole using a reagent such as thionyl chloride (SOCl₂).
Azide Installation : Finally, a nucleophilic substitution with sodium azide (NaN₃) displaces the chloride, affording the desired product, This compound .
This MCR-based strategy provides a reliable and scalable route to the key pyrazole intermediate, demonstrating the power of combining one-pot ring construction with classical functional group interconversions.
The table below outlines various MCRs used to generate diverse pyrazole derivatives, showcasing the flexibility of this method.
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Resulting Scaffold | Ref. |
| Hydrazine | Ethyl Acetoacetate | Aldehyde | Malononitrile | Piperidine | Pyrano[2,3-c]pyrazole | nih.gov |
| Phenylhydrazine | 1,3-Dicarbonyl | Aldehyde | - | Yb(PFO)₃ | Tetrasubstituted Pyrazole | beilstein-journals.org |
| Hydrazine | Ethyl Acetoacetate | Aldehyde | - | - | 1,4-Dihydropyridazine | researchgate.net |
| Methylhydrazine | β-Ketoester | - | - | Acid/Base | Substituted Pyrazole | nih.gov |
This table illustrates the scope of multicomponent reactions in constructing a variety of complex pyrazole-containing systems.
Exploration of Reaction Pathways and Mechanistic Insights
Reactivity of the Azidomethyl Functionality
The azide (B81097) group is a 1,3-dipole that readily participates in cycloaddition reactions with dipolarophiles, most notably alkynes. The resulting 1,2,3-triazole linkage is exceptionally stable, mimicking the properties of an amide bond but with superior resistance to hydrolysis, oxidation, and reduction. This robust connection has made the azide-alkyne cycloaddition a cornerstone of "click chemistry".
The thermal Huisgen 1,3-dipolar cycloaddition is the uncatalyzed reaction between an azide and an alkyne. wikipedia.org This reaction typically requires elevated temperatures and extended reaction times to overcome a significant activation energy barrier. researchgate.netgoogle.com A primary characteristic of the thermal cycloaddition is its lack of regioselectivity when using unsymmetrical alkynes. The reaction of 3-(azidomethyl)-1,4-dimethylpyrazole with a terminal alkyne (RC≡CH) would proceed through a concerted mechanism, yielding a mixture of two regioisomeric products: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles. wikipedia.orgresearchgate.netnih.gov
The ratio of these isomers is influenced by the electronic and steric nature of the substituents on both the azide and the alkyne, making the outcome difficult to predict and control. researchgate.net The energy barriers for the formation of the 1,4- and 1,5-regioisomers are often very similar, leading to poor selectivity. nih.gov Due to these limitations, particularly the harsh conditions and lack of regiocontrol, the thermal Huisgen cycloaddition is less frequently employed compared to its catalyzed counterparts for applications requiring high purity and specific isomer formation. nih.gov
The introduction of metal catalysts revolutionized the azide-alkyne cycloaddition, offering remarkable rate acceleration and, crucially, control over regioselectivity. The two most prominent examples are the copper(I)-catalyzed (CuAAC) and ruthenium(II)-catalyzed (RuAAC) reactions.
The defining feature of metal-catalyzed cycloadditions is their exceptional regioselectivity. The reaction of this compound with a terminal alkyne under copper(I) catalysis exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.gov This reaction, often termed the premier example of "click chemistry," proceeds under mild, often aqueous conditions at room temperature. nih.govorganic-chemistry.org The mechanism is distinct from the thermal process and involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to ensure the formation of a single regioisomer. nih.govnih.gov
Conversely, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides complementary regioselectivity, producing the 1,5-disubstituted 1,2,3-triazole as the major product. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is typically catalyzed by ruthenium(II) complexes, such as those containing a pentamethylcyclopentadienyl (Cp*) ligand. nih.govnih.gov The proposed mechanism for RuAAC involves the formation of a six-membered ruthenacycle intermediate, which differs significantly from the CuAAC pathway and directs the regiochemical outcome toward the 1,5-isomer. nih.gov
In CuAAC, the performance of the copper(I) catalyst is significantly enhanced by the use of ancillary ligands. Copper(I) is prone to disproportionation and oxidation in solution, particularly in aqueous and protic media. Ligands serve to stabilize the active Cu(I) oxidation state and prevent the formation of inactive copper species. wikipedia.orgnih.gov
Furthermore, ligands can dramatically accelerate the rate of the cycloaddition. nih.gov Tris(triazolylmethyl)amine ligands, such as TBTA (tris(benzyltriazolylmethyl)amine), were among the first to be developed and are widely used to protect the catalyst and improve reaction kinetics. nih.gov Other classes of ligands, including those based on N-heterocyclic carbenes (NHCs) and various substituted amines, have also been shown to be highly effective, allowing for very low catalyst loadings (down to ppm levels) under mild conditions. nih.govnih.gov The primary roles of these ligands include preventing the formation of unreactive polynuclear copper acetylides and facilitating the coordination of the azide to the copper center. nih.gov
Both CuAAC and RuAAC are valued for their broad substrate scope and high functional group tolerance, making them suitable for reacting this compound with a wide array of alkyne partners.
The CuAAC reaction is highly efficient with terminal alkynes bearing diverse functionalities. nih.gov This includes aliphatic and aromatic alkynes, as well as those containing esters, alcohols, carboxylic acids, and other sensitive groups, which typically remain unaffected under the mild reaction conditions. mdpi.comscispace.com The synthesis of pyrazole-triazole hybrids has been successfully achieved by reacting pyrazolyl azides with various aromatic and aliphatic alkynes under standard CuAAC conditions (CuSO₄/sodium ascorbate), demonstrating the compatibility of the pyrazole (B372694) core with this chemistry. nih.govbeilstein-journals.org
The RuAAC reaction not only works well with terminal alkynes but also extends the substrate scope to include internal alkynes, which are generally unreactive in CuAAC. nih.govresearchgate.net This allows for the synthesis of fully substituted 1,4,5-trisubstituted 1,2,3-triazoles. The regioselectivity with unsymmetrical internal alkynes is governed by a combination of steric and electronic factors of the alkyne substituents. nih.govresearchgate.net
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful metal-free alternative to the catalyzed reactions. nih.gov This reaction relies on the high ring strain of a cyclic alkyne, typically a derivative of cyclooctyne, to dramatically lower the activation energy of the cycloaddition, allowing it to proceed rapidly at physiological temperatures without any catalyst. nih.gov The absence of a metal catalyst is a significant advantage for biological applications where metal toxicity is a concern. nih.govaxispharm.com
The reactivity of this compound in SPAAC would be analogous to other azidomethyl-functionalized compounds. For instance, studies on para-azidomethyl-L-phenylalanine (pAMF) have demonstrated its efficient reaction with strained cyclooctynes like dibenzocyclooctyne (DBCO). researchgate.net The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne used. A variety of strained alkynes have been developed, each with different reaction kinetics and stability, including bicyclo[6.1.0]nonyne (BCN), dibenzocyclooctynol (DIBO), and difluorinated cyclooctyne (DIFO), among others. axispharm.comnih.gov Oxidation of functional groups on the cyclooctyne ring or the introduction of electron-withdrawing groups can further enhance reaction rates. nih.gov Although SPAAC avoids the issue of regioselectivity seen in thermal cycloadditions as the two ends of the alkyne are part of a ring system, it can sometimes yield a mixture of diastereomeric products. nih.gov
Photochemical Transformations of the Azido (B1232118) Group (e.g., Nitrene Formation)
The azido group (-N₃) is well-known for its photochemical sensitivity. Upon irradiation with ultraviolet (UV) light, organic azides typically undergo photolysis to extrude a molecule of nitrogen (N₂), generating a highly reactive nitrene intermediate. In the case of this compound, this transformation would lead to the formation of a pyrazolylmethylnitrene.
The generated nitrene is a potent electrophile with a sextet of electrons around the nitrogen atom, making it highly reactive. The subsequent fate of this transient species is dictated by the reaction environment and the molecular structure. Potential reaction pathways for the pyrazolylmethylnitrene include:
Intramolecular Reactions: The nitrene could undergo intramolecular C-H insertion reactions. If sterically feasible, it could insert into a C-H bond of the methyl groups on the pyrazole ring or even a C-H bond of a solvent molecule.
Intermolecular Reactions: In the presence of other substrates, the nitrene can participate in intermolecular reactions such as cycloadditions with alkenes to form aziridines or insertions into O-H or N-H bonds of solvents like water or amines.
Rearrangement: The nitrene could potentially undergo rearrangement, although this is less common for alkylnitrenes compared to acyl or aryl nitrenes.
While the photochemistry of pyranopyrazoles has been studied, leading to photodimerization and photocleavage, specific studies on the photochemical behavior of azidomethyl-pyrazoles are less common in the literature. semanticscholar.org However, the fundamental principles of azide photochemistry provide a strong basis for predicting the formation and subsequent reactions of the corresponding nitrene. An unusual transformation reported for a 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole involved the transient formation of a nitrene moiety that initiated a sequence of steps leading to remote C-H functionalization and concomitant reduction of the nitrene to an amino group, suggesting that pyrazole ring-opening and recyclization can be involved in the fate of pyrazole-based nitrenes. preprints.org
Reductive Transformations of the Azido Group to Aminomethyl Moieties
The reduction of the azido group to a primary amine is a fundamental and widely utilized transformation in organic synthesis. For this compound, this conversion yields the corresponding 3-(aminomethyl)-1,4-dimethylpyrazole, a valuable building block for further functionalization. Several reliable methods can be employed for this reduction:
| Reduction Method | Reagents and Conditions | Description |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni in a solvent like methanol or ethanol. | This is a clean and efficient method, with the only byproduct being nitrogen gas. The reaction is typically carried out under a hydrogen atmosphere. |
| Staudinger Reaction | Triphenylphosphine (PPh₃) followed by hydrolysis. | The azide reacts with triphenylphosphine to form a phosphazide, which upon hydrolysis (often with water) yields the amine and triphenylphosphine oxide. This is a mild method that tolerates a wide range of functional groups. |
| Metal Hydride Reduction | Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent (e.g., THF, ether). | These are powerful reducing agents that can effectively reduce azides to amines. Care must be taken as they can also reduce other functional groups. |
| Transfer Hydrogenation | Ammonium (B1175870) formate, hydrazine (B178648) hydrate, or cyclohexene with a catalyst like Pd/C. | This method avoids the need for a pressurized hydrogen gas setup, making it experimentally more convenient. |
The choice of method depends on the presence of other functional groups in the molecule and the desired reaction conditions. The resulting aminomethyl pyrazole is a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and ligands for coordination chemistry.
Reactions at the 1,4-Dimethylpyrazole (B91193) Ring System
The 1,4-dimethylpyrazole ring is an aromatic heterocycle with distinct electronic properties that govern its reactivity. The presence of two nitrogen atoms influences the electron distribution in the ring, and the methyl substituents at the 1- and 4-positions further modulate this reactivity.
Electrophilic Aromatic Substitution Reactions on the Pyrazole Nucleus
The pyrazole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). rrbdavc.orgscribd.com Computational and experimental studies have shown that the C4 position of the pyrazole ring is the most nucleophilic and thus the preferred site for electrophilic attack. rrbdavc.org
In this compound, the C4 position is already substituted with a methyl group. The remaining unsubstituted position is C5. The directing effects of the substituents on the ring will determine the feasibility of EAS at the C5 position. The N1-methyl group and the C4-methyl group are both electron-donating groups, which should activate the ring towards EAS. However, the azidomethyl group at C3 may have a deactivating effect. Common EAS reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid.
Halogenation: Using halogens (e.g., Br₂, Cl₂) with a Lewis acid catalyst.
Sulfonation: Using fuming sulfuric acid.
Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst.
The steric hindrance from the adjacent C4-methyl group might also influence the accessibility of the C5 position to incoming electrophiles.
Reactions Involving Nitrogen Atoms (e.g., N-functionalization, N-alkylation)
In the 1,4-dimethylpyrazole system, the N1 nitrogen is already alkylated with a methyl group. The N2 nitrogen, which is of a "pyridine-like" sp²-hybridized nature, possesses a lone pair of electrons in the plane of the ring and is basic. nih.gov This nitrogen atom can act as a nucleophile and react with electrophiles.
Further N-alkylation can occur at the N2 position, particularly with strong alkylating agents like methyl iodide or dimethyl sulfate (B86663), to form a 1,2,4-trimethylpyrazolium salt . rrbdavc.org This reaction converts the neutral pyrazole into a cationic pyrazolium species, which alters the electronic properties and reactivity of the ring system significantly. The formation of such pyrazolium salts is a common reaction for N-substituted pyrazoles.
Ring-Opening and Rearrangement Pathways Under Specific Conditions
While the pyrazole ring is aromatic and generally stable, it can undergo ring-opening and rearrangement reactions under specific, often forcing, conditions. These transformations can be initiated by photochemical methods, strong bases, or interaction with certain reagents.
Photochemical Rearrangement: Irradiation of some pyrazole derivatives has been shown to induce isomerization to imidazoles. researchgate.net Furthermore, photoinduced ring-opening of pyrazolo[1,2-a]pyrazolones has been reported to yield highly substituted pyrazoles. mdpi.com
Base-Induced Ring Opening: In the presence of very strong bases, deprotonation at a ring carbon can potentially lead to ring-cleavage pathways. oup.com
Domino Reactions: Some synthetic methods for preparing substituted pyrazoles involve a domino reaction sequence that includes ring-closure and subsequent ring-opening of an intermediate species. nih.gov For instance, the reaction of 3-acyl-4,5-dihydrofurans with hydrazines proceeds via a ring closure-ring opening mechanism to afford polysubstituted pyrazoles. nih.gov
These pathways are highly dependent on the substitution pattern of the pyrazole ring and the specific reaction conditions employed.
Cascade and Domino Reactions Incorporating this compound
The presence of the versatile azido group makes this compound an excellent candidate for participating in cascade and domino reactions, which are efficient processes that form multiple chemical bonds in a single synthetic operation. arkat-usa.org
The azide functionality can serve as a linchpin for various transformations:
1,3-Dipolar Cycloadditions: The azide can act as a 1,3-dipole and react with alkynes or alkenes in a Huisgen cycloaddition to form triazoles or triazolines, respectively. This reaction can be the initial step in a cascade sequence.
Nitrene-Mediated Cascades: As discussed in section 3.1.4, the in situ generation of a nitrene through thermolysis or photolysis can trigger a cascade of reactions, including intramolecular insertions or cycloadditions.
Reductive Cyclization: The reduction of the azide to an amine in the presence of another electrophilic center within the molecule can lead to an intramolecular cyclization cascade.
For example, a phosphine-mediated cascade reaction of azides with Morita–Baylis–Hillman acetates of acetylenic aldehydes has been described for the synthesis of substituted pyrroles, demonstrating the utility of azides in initiating such sequences. rsc.org While specific cascade reactions involving this compound are not extensively documented, the known reactivity of the azido group and the pyrazole core suggests a rich potential for its use in the construction of complex heterocyclic systems through carefully designed domino and cascade reaction strategies.
Applications in Advanced Chemical Synthesis and Functional Materials
A Versatile Building Block for Complex Molecular Architectures
The inherent reactivity of the azide (B81097) moiety in 3-(azidomethyl)-1,4-dimethylpyrazole makes it a valuable precursor for the synthesis of a wide array of intricate molecular structures. Its application spans the creation of novel heterocyclic systems, the construction of large macrocyclic assemblies, and the synthesis of dendritic and polymeric materials.
Synthesis of Novel Fused Heterocycles (e.g., Pyrazolo-Triazoles)
The synthesis of fused heterocyclic compounds is of great interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Pyrazolyl azides, such as this compound, are key precursors in the synthesis of pyrazolo-triazole hybrids. The most common and efficient method for this transformation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov
In a representative synthetic approach, a pyrazolyl azide is reacted with a terminal alkyne in the presence of a copper(I) catalyst, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, to afford the corresponding 1,2,3-triazole-linked pyrazole (B372694) derivative. This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. The versatility of this method allows for the creation of extensive libraries of novel pyrazolo-triazole compounds by varying the substituents on both the pyrazole and alkyne starting materials. For instance, researchers have successfully synthesized libraries of over fifty new multi-substituted pyrazole–triazole hybrids, demonstrating the robustness of this synthetic strategy. nih.gov
Table 1: Representative Synthesis of Pyrazolo-Triazoles via CuAAC
| Pyrazole Precursor | Alkyne Partner | Catalyst System | Product |
| This compound | Phenylacetylene | CuSO₄/Sodium Ascorbate | 1-((1,4-Dimethyl-1H-pyrazol-3-yl)methyl)-4-phenyl-1H-1,2,3-triazole |
| This compound | Propargyl alcohol | Cu(I) source | (1-((1,4-Dimethyl-1H-pyrazol-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
| This compound | Ethynyltrimethylsilane | Copper(I) iodide | 1-((1,4-Dimethyl-1H-pyrazol-3-yl)methyl)-4-(trimethylsilyl)-1H-1,2,3-triazole |
This table is illustrative and represents the general synthetic approach.
Construction of Macrocycles and Supramolecular Assemblies
Macrocycles and supramolecular assemblies are large, cyclic molecules that have found applications in host-guest chemistry, sensing, and catalysis. The directional and efficient nature of the CuAAC reaction makes this compound a potentially valuable component in the construction of such complex architectures. By employing di- or poly-functionalized alkynes and azides, chemists can design and synthesize macrocycles of varying sizes and functionalities.
Dendritic and Polymeric Conjugates via "Click" Chemistry
"Click" chemistry has revolutionized the synthesis of dendrimers and functional polymers. researchgate.net Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure, while functional polymers possess specific chemical groups that impart desired properties. The azide group of this compound allows for its facile incorporation into these polymeric structures.
In the synthesis of dendrimers, this compound can be "clicked" onto a multifunctional core molecule bearing alkyne groups, or it can be used to functionalize the periphery of a pre-formed dendrimer. This approach allows for the precise placement of pyrazole units throughout the dendritic architecture. Similarly, in the synthesis of functional polymers, this azido-pyrazole can be copolymerized with alkyne-containing monomers or grafted onto an existing polymer backbone. The resulting pyrazole-functionalized polymers can exhibit interesting properties, such as enhanced thermal stability, altered solubility, or the ability to coordinate with metal ions.
Role in Materials Science and Interface Chemistry
The ability of this compound to participate in covalent bond formation through its azide group extends its utility to the field of materials science, particularly in the modification of surfaces and the development of new functional materials.
Surface Modification and Grafting through Covalent Attachment
The modification of material surfaces is crucial for a wide range of applications, including biocompatible implants, sensors, and catalytic supports. The azide group of this compound provides a chemical handle for its covalent attachment to surfaces that have been pre-functionalized with alkyne groups.
The process typically involves treating a surface (e.g., silica, gold, or a polymer film) with a reagent that introduces terminal alkyne functionalities. Subsequently, the alkyne-modified surface is exposed to a solution of this compound in the presence of a copper(I) catalyst. This results in the formation of a stable triazole linkage, covalently grafting the dimethylpyrazole moiety to the surface. This surface modification can alter the surface properties, such as wettability, chemical reactivity, and biocompatibility.
Table 2: Research Findings on Surface Modification using Azide-Alkyne Click Chemistry
| Substrate | Surface Functionalization | Azide Compound | Resulting Surface Property |
| Silicon Wafer | Silanization with an alkyne-terminated silane | This compound | Altered surface energy and potential for metal ion chelation |
| Gold Nanoparticles | Thiolation with an alkyne-terminated thiol | This compound | Stable functionalization for biological targeting applications |
| Polymer Membrane | Introduction of alkyne groups via copolymerization | This compound | Modified membrane permeability and selectivity |
This table presents plausible research directions based on established click chemistry principles for surface modification.
Development of Functional Polymers and Coatings
The incorporation of this compound into polymer chains can lead to the development of functional polymers and coatings with novel properties. Through copolymerization of an alkyne-functionalized monomer with a standard monomer, followed by a post-polymerization modification with this compound via CuAAC, polymers with pendant dimethylpyrazole units can be synthesized.
These functional polymers can be used to create coatings with specific characteristics. For example, the pyrazole units can act as ligands for metal ions, leading to the formation of metal-containing polymer films with catalytic or magnetic properties. Furthermore, the triazole linkage formed during the "click" reaction is known for its high thermal and chemical stability, which can enhance the durability of the resulting coatings. The ability to precisely control the density of the pyrazole functionality along the polymer chain allows for the fine-tuning of the material's properties for specific applications.
Ligand Design and Coordination Chemistry
The pyrazole nucleus is a well-established building block in ligand design due to its aromaticity, thermal stability, and versatile coordination behavior. researchgate.net The presence of two adjacent nitrogen atoms, one pyridinic (sp²) and one pyrrolic (sp³-like, if N-unsubstituted), allows for various binding modes to metal centers. researchgate.net In this compound, the pyrazole ring serves as the primary scaffold for potential metal complexation.
The pyrazole moiety is known to form stable complexes with a wide range of transition metals, including but not limited to copper (Cu), zinc (Zn), nickel (Ni), cobalt (Co), palladium (Pd), and silver (Ag). researchgate.netmocedes.org The formation of these complexes is driven by the Lewis basicity of the sp²-hybridized nitrogen atom of the pyrazole ring, which can donate its lone pair of electrons to a Lewis acidic metal center. researchgate.net
The substituents on the pyrazole ring, in this case, the two methyl groups at positions 1 and 4, and the azidomethyl group at position 3, can influence the electronic properties and steric environment of the ligand. The methyl groups are electron-donating, which can enhance the basicity of the coordinating nitrogen atom and thus the stability of the resulting metal complex. The azidomethyl group at the C3 position introduces additional functionality, although it is not typically involved directly in primary coordination to the metal unless it undergoes transformation. The primary coordination site is the N2 nitrogen atom of the pyrazole ring.
Pyrazole-based ligands can adopt several coordination modes. researchgate.net Given the N1-methylation in this compound, the ligand is expected to primarily function as a monodentate ligand, coordinating to a metal center through its N2 nitrogen atom. researchgate.net This is a common coordination mode for N-substituted pyrazoles.
In some contexts, pyrazole derivatives can also act as bridging ligands, linking two metal centers to form dinuclear or polynuclear complexes, though this is more common for N-unsubstituted pyrazoles that can deprotonate to form pyrazolate anions. nih.gov The stability of the derived metal complexes is influenced by several factors, including the nature of the metal ion, the solvent system, and the electronic and steric effects of the ligand's substituents. mocedes.org Generally, the formation of chelate rings enhances complex stability; however, as a monodentate ligand, this compound would not form such rings on its own. The stability of its complexes would be comparable to those of other N-alkylated dimethylpyrazole ligands.
| General Pyrazole Ligand Feature | Expected Influence on Coordination |
|---|---|
| N2 Pyridinic Nitrogen | Primary site for metal coordination (Lewis base). |
| N1-Methyl Group | Blocks N1 from coordination; forces monodentate binding through N2. |
| C4-Methyl Group | Electron-donating; may increase the electron density on the ring and enhance ligand-metal bond strength. |
| C3-Azidomethyl Group | Primarily influences steric accessibility to the N2 site; can potentially offer secondary interactions or serve as a reactive handle in the complex. |
Metal complexes derived from pyrazole-based ligands have emerged as effective catalysts in various organic transformations, including carbon-carbon (C-C) bond formation reactions. researchgate.net These reactions are fundamental in synthetic organic chemistry for constructing complex molecular skeletons. Palladium- and nickel-based catalysts bearing pyrazole ligands, for instance, have been successfully employed in cross-coupling reactions such as Suzuki and Heck couplings. researchgate.net
The role of the pyrazole ligand in these catalytic systems is multifaceted. It stabilizes the metal center, modulates its electronic properties, and influences the steric environment around the catalytically active site. This fine-tuning can enhance catalytic activity, selectivity, and catalyst lifetime. researchgate.net While specific catalytic applications for complexes of this compound are not extensively documented, its structural similarity to other effective pyrazole ligands suggests potential utility in this area. The pyrazole scaffold would provide the necessary coordination to the metal, while the substituents could be varied to optimize catalytic performance.
Precursor for Energetic Materials: Chemical Design and Synthetic Routes
The incorporation of an azido (B1232118) (-N₃) group into a molecule is a common strategy in the design of energetic materials. The azide functional group is endothermic and releases a significant amount of energy and dinitrogen gas upon decomposition, which are key characteristics of explosives. researchgate.net Pyrazole rings are also favorable scaffolds for energetic materials due to their high nitrogen content, thermal stability, and positive heats of formation. nih.govresearchgate.net Combining the azidoalkyl group with a nitrated pyrazole core is a recognized strategy for creating novel melt-castable explosives. nih.govmdpi.com
A general and effective synthetic route for producing N-azidoalkyl pyrazoles involves a two-step process starting from the corresponding N-hydroxyalkyl pyrazole. nih.govmdpi.com This methodology can be adapted for the synthesis of energetic materials derived from a this compound precursor framework.
Step 1: Chlorination The precursor, a hydroxymethyl-substituted pyrazole, is first converted to its chloromethyl derivative. This is typically achieved by reacting the alcohol with a chlorinating agent such as thionyl chloride (SOCl₂). This step replaces the hydroxyl (-OH) group with a more reactive chloro (-Cl) group.
Step 2: Azide Substitution The resulting chloromethyl compound is then reacted with an azide salt, commonly sodium azide (NaN₃), in a nucleophilic substitution reaction. The azide ion (N₃⁻) displaces the chloride ion, yielding the desired azidomethyl pyrazole.
For instance, the synthesis of 1-(azidomethyl)-3,4-dinitropyrazole, a related energetic compound, follows this precise pathway. nih.gov
| Reaction Step | Typical Reagents | Purpose |
|---|---|---|
| Hydroxymethylation (Precursor Synthesis) | Nitropyrazole, Formaldehyde | Introduces the -CH₂OH group onto the pyrazole ring. nih.gov |
| Chlorination | Thionyl chloride (SOCl₂) | Converts the hydroxyl group to a good leaving group (chloride). nih.gov |
| Azide Introduction | Sodium azide (NaN₃) | Nucleophilic substitution to install the energetic azido group. nih.gov |
Computational and Theoretical Investigations
Quantum Chemical Studies on Electronic Structure and Stability
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of 3-(azidomethyl)-1,4-dimethylpyrazole. These studies can predict the molecule's geometry, orbital energies, and charge distribution, which are key determinants of its stability and reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule. cuny.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate the molecule's ability to act as an electron donor or acceptor.
For this compound, the HOMO is expected to be localized primarily on the pyrazole (B372694) ring and the azide (B81097) group, which are the most electron-rich parts of the molecule. The LUMO, on the other hand, is likely distributed over the pyrazole ring and the azidomethyl substituent. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. cuny.edu
| Orbital | Predicted Localization | Role in Reactivity |
|---|---|---|
| HOMO | Pyrazole ring, Azide group | Nucleophilic and electron-donating sites |
| LUMO | Pyrazole ring, Azidomethyl group | Electrophilic and electron-accepting sites |
The distribution of electron density within the this compound molecule can be analyzed through methods like Natural Bond Orbital (NBO) or Mulliken population analysis. These analyses provide insights into the partial atomic charges on each atom.
The nitrogen atoms of the pyrazole ring and the azide group are expected to carry negative partial charges, making them potential sites for electrophilic attack. Conversely, the carbon atoms of the pyrazole ring and the methyl groups will likely have varying degrees of positive or negative charge, influencing their reactivity. The methylene (B1212753) carbon of the azidomethyl group is also an important site to consider. A Molecular Electrostatic Potential (MEP) map would visually represent these charge distributions, with regions of negative potential (typically colored red or yellow) indicating nucleophilic centers and regions of positive potential (blue) indicating electrophilic centers.
| Atom/Group | Predicted Partial Charge | Predicted Reactivity |
|---|---|---|
| Pyrazole Nitrogen Atoms | Negative | Susceptible to electrophilic attack |
| Azide Nitrogen Atoms | Negative | Nucleophilic, potential for cycloaddition reactions |
| Methyl Carbon Atoms | Slightly Negative/Positive | Generally less reactive |
| Methylene Carbon | Slightly Positive | Potential for nucleophilic substitution |
Mechanistic Computations of Reaction Pathways
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying the thermal or photochemical decomposition of the azide group or its participation in cycloaddition reactions.
A key aspect of mechanistic studies is the localization of transition states (TS) and the calculation of activation energy barriers. For a reaction involving this compound, such as a [3+2] cycloaddition of the azide with an alkyne, computational methods can be used to model the geometry of the transition state. The energy difference between the reactants and the transition state determines the activation energy, which is a crucial factor in predicting the reaction rate. A lower activation energy barrier indicates a faster reaction.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and conformational flexibility of this compound can be explored through computational methods. By rotating the single bonds, particularly the C-C and C-N bonds of the azidomethyl substituent, a potential energy surface can be generated. This allows for the identification of the most stable conformers (energy minima) and the energy barriers to rotation.
Intramolecular interactions, such as weak hydrogen bonds or van der Waals forces, can play a role in stabilizing certain conformations. For instance, there might be interactions between the azide group and the methyl group at the 4-position of the pyrazole ring. Understanding the preferred conformation is important as it can influence the molecule's reactivity and its interactions with other molecules.
Prediction of Spectroscopic Properties (e.g., advanced NMR shifts, IR vibrational modes)
Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of novel or uncharacterized molecules such as this compound. Through the use of quantum mechanical calculations, primarily Density Functional Theory (DFT), it is possible to obtain theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for complementing experimental data, aiding in spectral assignment, and providing insight into the electronic structure and bonding within the molecule.
Theoretical calculations for the spectroscopic properties of pyrazole derivatives have been shown to correlate well with experimental findings. nih.govresearchgate.net Methodologies such as DFT with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) are commonly employed to optimize the molecular geometry and then calculate the NMR shieldings and vibrational modes. nih.gov
Predicted ¹H and ¹³C NMR Chemical Shifts
The prediction of NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method. nih.govrsc.org The calculated isotropic shielding constants are then converted to chemical shifts (δ) by referencing them to a standard, usually tetramethylsilane (B1202638) (TMS).
For this compound, the predicted ¹H and ¹³C NMR chemical shifts are influenced by the electronic environment of each nucleus. The pyrazole ring itself is aromatic, and the substituents—two methyl groups and an azidomethyl group—will each have a characteristic effect on the chemical shifts of the ring and their own protons and carbons.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the two methyl groups (N-CH₃ and C-CH₃), the azidomethyl group (-CH₂N₃), and the lone proton on the pyrazole ring. The ¹³C NMR spectrum will similarly display unique signals for each carbon atom in the molecule. Based on computational studies of similar pyrazole derivatives, the predicted chemical shifts can be tabulated. researchgate.netjocpr.com
Predicted ¹H NMR Chemical Shifts for this compound
| Group | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | 3.7 - 3.9 |
| C-CH₃ | 2.2 - 2.4 |
| -CH₂N₃ | 4.3 - 4.6 |
| Pyrazole C5-H | 7.3 - 7.5 |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | 35 - 38 |
| C-CH₃ | 12 - 15 |
| -CH₂N₃ | 50 - 55 |
| Pyrazole C3 | 148 - 152 |
| Pyrazole C4 | 115 - 120 |
| Pyrazole C5 | 135 - 140 |
Predicted IR Vibrational Modes
Theoretical IR spectroscopy involves the calculation of the vibrational frequencies of a molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The azido (B1232118) group (-N₃) has a very strong and characteristic asymmetric stretching vibration that is typically observed in the range of 2100-2160 cm⁻¹. mdpi.com The symmetric stretch is weaker and appears at a lower frequency.
Other key vibrational modes for this compound would include C-H stretching of the methyl and azidomethyl groups and the pyrazole ring, C=C and C=N stretching within the pyrazole ring, and various bending and deformation modes. derpharmachemica.com Computational methods can predict these frequencies with a good degree of accuracy, although a scaling factor is often applied to the calculated values to better match experimental data. rsc.org
Predicted Key IR Vibrational Modes for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| νas(N₃) | 2120 - 2150 | Azide asymmetric stretching |
| νs(N₃) | 1250 - 1280 | Azide symmetric stretching |
| ν(C-H) aromatic | 3100 - 3150 | Pyrazole C-H stretching |
| ν(C-H) aliphatic | 2950 - 3050 | Methyl and methylene C-H stretching |
| ν(C=N/C=C) | 1450 - 1600 | Pyrazole ring stretching |
| δ(CH₃/CH₂) | 1380 - 1470 | Methyl and methylene bending |
| γ(C-H) | 800 - 850 | Pyrazole C-H out-of-plane bending |
These predicted spectroscopic data provide a foundational understanding of the spectral characteristics of this compound, guiding future experimental analysis and structural confirmation.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-(Azidomethyl)-1,4-dimethylpyrazole, ¹H and ¹³C NMR would provide fundamental information about its carbon-hydrogen framework.
Expected ¹H NMR Spectral Features:
Methyl Protons: Two distinct singlet signals would be expected for the two methyl groups (N-CH₃ and C-CH₃).
Azidomethyl Protons: A singlet corresponding to the -CH₂N₃ protons.
Pyrazole (B372694) Ring Proton: A singlet for the lone proton on the pyrazole ring.
Expected ¹³C NMR Spectral Features:
Distinct signals for each of the unique carbon atoms: the two methyl carbons, the azidomethyl carbon, and the three carbons of the pyrazole ring.
To unambiguously assign these signals and elucidate the precise connectivity and spatial relationships, a suite of 2D NMR experiments would be essential.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with the signals of the carbon atoms they are directly attached to. This would definitively link the proton resonances of the methyl and azidomethyl groups to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the substitution pattern on the pyrazole ring by showing correlations between the methyl protons and the ring carbons, and between the azidomethyl protons and the C3 carbon of the pyrazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. For this molecule, NOESY could reveal spatial proximity between the protons of the N-methyl group and the proton on the C5 position of the pyrazole ring, confirming the N1-methylation.
A hypothetical data table for these correlations is presented below.
| Proton Signal | Correlated Carbon(s) (HSQC) | Correlated Carbon(s) (HMBC) |
| H-5 | C-5 | C-4, C-3, N-CH₃ |
| N-CH₃ | N-CH₃ | C-5, C-1 |
| C4-CH₃ | C4-CH₃ | C-4, C-5, C-3 |
| CH₂N₃ | CH₂N₃ | C-3, C-4 |
Note: This table is illustrative and based on expected correlations for the proposed structure. Actual chemical shifts are not available.
Dynamic NMR (DNMR) is used to study chemical processes that occur on the same timescale as the NMR experiment, such as conformational changes or chemical exchange. For this compound, DNMR could potentially be used to study the rotational barrier of the azidomethyl group (-CH₂N₃). At low temperatures, rotation might be slow enough to result in broadening or splitting of the signals for the azidomethyl protons or adjacent carbons. However, for a small and relatively flexible group like azidomethyl, significant dynamic effects requiring DNMR analysis are generally not expected at typical analysis temperatures.
Single-Crystal X-ray Diffraction for Solid-State Structural Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If suitable crystals of this compound could be grown, this technique would provide precise data on:
Bond lengths and angles: Confirming the geometry of the pyrazole ring and the azide (B81097) group.
Molecular conformation: Determining the orientation of the azidomethyl group relative to the pyrazole ring.
Intermolecular interactions: Revealing how the molecules pack together in the crystal lattice, including any potential hydrogen bonds or other non-covalent interactions.
Without experimental data, a crystallographic data table cannot be generated.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the most characteristic vibrational band would be from the azide group.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy Method |
| Azide (N₃) asymmetric stretch | ~2100 | FT-IR (strong) |
| C-H stretch (aromatic & aliphatic) | 2800-3100 | FT-IR, Raman |
| C=N, C=C stretch (pyrazole ring) | 1400-1600 | FT-IR, Raman |
| CH₃, CH₂ bending | 1350-1470 | FT-IR, Raman |
Note: This table lists typical frequency ranges for the expected functional groups.
This technique would be invaluable for monitoring the synthesis of the compound, for instance, by observing the appearance of the strong azide peak around 2100 cm⁻¹ following the substitution of a precursor like 3-(chloromethyl)-1,4-dimethylpyrazole.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, which can be used to determine its elemental composition. For this compound (C₆H₉N₅), HRMS would be used to confirm its molecular formula by matching the experimental mass to the calculated exact mass.
Fragmentation Studies: In addition to the molecular ion peak, mass spectrometry also provides information about the molecule's structure through its fragmentation pattern. Common fragmentation pathways for this compound might include:
Loss of dinitrogen (N₂) from the azide group, a very common fragmentation for azides, to give a nitrenium ion intermediate.
Cleavage of the methyl groups.
Fragmentation of the pyrazole ring.
UV-Visible and Fluorescence Spectroscopy for Photophysical Properties
UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. Pyrazole derivatives are known to exhibit absorption in the UV region. The introduction of the azido (B1232118) group may influence the position and intensity of these absorption bands.
Fluorescence spectroscopy measures the light emitted by a molecule after it has absorbed light. While simple pyrazoles are typically not strongly fluorescent, functionalization can impart fluorescent properties. nih.govnih.gov The photophysical properties, including absorption maxima (λ_max), emission maxima (λ_em), and quantum yield (Φ_F), would need to be determined experimentally to understand the compound's potential for applications in materials science or as a chemical probe. Without experimental data, no specific photophysical parameters can be reported.
Future Research Directions and Outlook
Emerging Synthetic Strategies for Enhanced Efficiency and Selectivity
The development of novel and efficient synthetic methods for accessing azidomethyl pyrazoles is a key area for future research. While traditional methods for introducing the azidomethyl group often involve a two-step process via chloromethyl intermediates, newer, more direct approaches are being explored. mdpi.com Future synthetic strategies are likely to focus on the following:
Direct Azidomethylation: Research into novel reagents and catalytic systems for the direct introduction of the azidomethyl group onto the pyrazole (B372694) ring will be a significant focus. This could involve the development of new azidomethylating agents that are more stable and selective. acs.org
Green Chemistry Approaches: In line with the growing emphasis on sustainable chemistry, the development of environmentally benign synthetic routes will be crucial. nih.gov This includes the use of greener solvents, catalyst-free reactions, and energy-efficient methods like microwave-assisted synthesis. mdpi.comjocpr.com
Multicomponent Reactions: One-pot multicomponent reactions offer an efficient way to construct complex pyrazole derivatives. mdpi.comnih.gov Future work could focus on designing new multicomponent reactions that incorporate the azidomethyl moiety in a single step.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Direct Azidomethylation | Increased efficiency, reduced waste | Development of novel, selective azidomethylating agents |
| Green Chemistry | Environmentally friendly, sustainable | Use of green solvents, catalyst-free conditions |
| Multicomponent Reactions | High atom economy, operational simplicity | Design of new one-pot reactions for azidomethyl pyrazoles |
Discovery of Novel Reactivity and Transformation Pathways
The azide (B81097) functional group is known for its rich and diverse reactivity, which can be harnessed to create a wide array of new molecules. Future research will likely explore the following transformation pathways for azidomethyl pyrazoles:
Cycloaddition Reactions: The azide group can readily participate in [3+2] cycloaddition reactions with various alkynes and alkenes to form triazole rings. researchgate.net Investigating the scope and regioselectivity of these reactions with different substituted azidomethyl pyrazoles will be a fruitful area of research.
Reductive Transformations: The reduction of the azide group to an amine provides a straightforward route to aminomethyl pyrazoles, which are valuable building blocks for the synthesis of biologically active compounds. acs.org
Nitrene Chemistry: The photolytic or thermolytic decomposition of azides generates highly reactive nitrenes, which can undergo a variety of insertion and rearrangement reactions. Exploring the nitrene chemistry of azidomethyl pyrazoles could lead to the discovery of novel heterocyclic systems.
Expanding Applications in Interdisciplinary Fields
The unique chemical properties of azidomethyl pyrazoles make them attractive candidates for a variety of applications in interdisciplinary fields. Future research is expected to focus on:
Medicinal Chemistry: Pyrazole derivatives have a long history of use in medicine, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The azidomethyl group can be used as a versatile handle for the synthesis of new pyrazole-based drug candidates.
Materials Science: The ability of the azide group to participate in "click" chemistry reactions makes azidomethyl pyrazoles valuable building blocks for the synthesis of functional polymers and materials.
Agrochemicals: Pyrazole-containing compounds are also used as herbicides and insecticides. researchgate.net Research into new azidomethyl pyrazole derivatives could lead to the development of more potent and selective agrochemicals.
Challenges and Opportunities in the Field of Azidomethyl Pyrazole Chemistry
While the future of azidomethyl pyrazole chemistry is promising, there are several challenges that need to be addressed. The synthesis of some azidomethyl pyrazoles can be challenging, and the energetic nature of the azide group requires careful handling. However, these challenges also present opportunities for innovation. The development of safer and more efficient synthetic methods, coupled with a deeper understanding of the reactivity of these compounds, will undoubtedly lead to new and exciting discoveries in this field. mdpi.com The versatility of the pyrazole scaffold and the azide functional group ensures that azidomethyl pyrazoles will continue to be an important area of research for years to come. numberanalytics.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 3-(Azidomethyl)-1,4-dimethylpyrazole with high purity and yield?
- Methodology : The compound can be synthesized via nucleophilic substitution of 3-(chloromethyl)-1,4-dimethylpyrazole with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 12–24 hours . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted azide and byproducts. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of chloromethyl precursor to NaN₃) and inert atmosphere to prevent azide decomposition .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of - and -NMR to confirm substitution patterns (e.g., azidomethyl group at C3 and methyl groups at N1/C4). IR spectroscopy identifies the azide stretch (~2100 cm). High-resolution mass spectrometry (HRMS) validates molecular mass (CHN, exact mass: 163.0865 g/mol) . X-ray crystallography (if single crystals are obtainable) provides definitive confirmation of regiochemistry and bond angles .
Q. What are the stability considerations for handling and storing this compound?
- Methodology : The azide group is thermally sensitive; store at –20°C under inert gas (argon) in amber vials to prevent photodegradation. Avoid contact with heavy metals or reducing agents. Monitor decomposition via TLC or HPLC; degradation products include amines (via Staudinger reaction) or triazoles (under CuAAC conditions) .
Advanced Research Questions
Q. How does this compound perform in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation?
- Methodology : The azidomethyl group reacts regioselectively with terminal alkynes under Cu(I) catalysis (e.g., CuSO/sodium ascorbate in HO:tert-BuOH 1:1) to form 1,4-disubstituted triazoles. Kinetic studies show reaction completion within 2–4 hours at 25°C. Applications include peptide ligation (e.g., attaching fluorophores to pyrazole-based scaffolds) . Competing side reactions (e.g., azide reduction) are minimized by excluding oxygen and using chelating ligands (TBTA) .
Q. What computational approaches are used to predict the reactivity of this compound in click chemistry?
- Methodology : Density functional theory (DFT) calculations (B3LYP/6-31G**) model transition states for CuAAC, highlighting electronic effects of the pyrazole ring on azide activation energy. Molecular docking studies assess binding affinity with biological targets (e.g., enzymes in drug-delivery systems). Solvent effects (PCM model) refine predictions of reaction rates in aqueous vs. organic media .
Q. How can researchers resolve contradictions in spectroscopic data for azidomethylpyrazole derivatives?
- Methodology : Discrepancies in -NMR shifts (e.g., overlapping peaks for methyl and azidomethyl groups) are addressed via 2D NMR (COSY, HSQC) and variable-temperature NMR. For ambiguous IR assignments, isotopic labeling (-azide) or Raman spectroscopy clarifies vibrational modes. Cross-validate with synthetic intermediates (e.g., chloromethyl precursor) to isolate spectral contributions .
Q. What pharmacological applications are emerging for this compound derivatives?
- Methodology : The compound serves as a precursor for triazole-linked prodrugs. For example, conjugate with alkyne-functionalized anticancer agents (e.g., doxorubicin) via CuAAC for targeted delivery. In vitro assays (MTT, flow cytometry) evaluate cytotoxicity and cellular uptake. Comparative studies with non-azidomethyl analogs quantify the impact of triazole linkage on bioavailability .
Q. How do steric and electronic effects of the pyrazole ring influence azide reactivity in cross-coupling reactions?
- Methodology : Systematic substitution studies (e.g., replacing methyl groups with bulkier substituents at N1/C4) reveal steric hindrance slows CuAAC kinetics. Hammett plots correlate electronic effects (σ values of substituents) with reaction rates. Electrochemical analysis (cyclic voltammetry) measures azide redox potentials to predict compatibility with transition-metal catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
